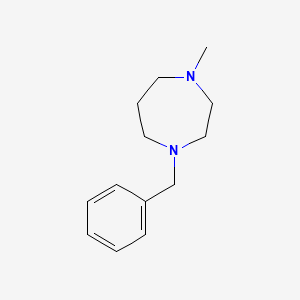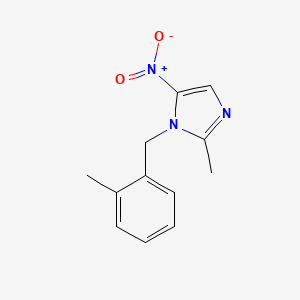
1-benzyl-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-4-methyl-1,4-diazepane derivatives involves multicomponent reactions and cyclization processes. A notable method includes the use of 1-methylhomopiperazine coupled with diazonium salts, leading to a new series of triazenes. These compounds are characterized by their stability and have been analyzed using NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004). Additionally, user-friendly, stereoselective one-pot access to 1,4-diazepane derivatives has been achieved through a cyclodehydrative three-component reaction involving 1,3-dicarbonyls (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been elucidated through X-ray diffraction analysis, revealing details such as the dihedral angles formed by benzene rings and the conformation of the 1,4-diazepane ring. Intramolecular C—H⋯O contacts play a role in enforcing the molecular conformation (Yang & Zhai, 2012).
Chemical Reactions and Properties
1-Benzyl-4-methyl-1,4-diazepane undergoes various chemical reactions, including multicomponent dicyclization and ring-opening sequences. These processes are instrumental in the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing the compound's versatility in organic synthesis (Geng et al., 2019).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives have been studied, focusing on their crystalline forms and molecular conformations. These analyses contribute to our understanding of the stability and reactivity of these compounds (Moser & Vaughan, 2004).
Chemical Properties Analysis
The chemical properties of 1-benzyl-4-methyl-1,4-diazepane derivatives are characterized by their reactivity and potential for further functionalization. The compound's behavior in various chemical environments highlights its potential as a building block in organic synthesis (Sotoca et al., 2009).
properties
IUPAC Name |
1-benzyl-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEDTZQMKQKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3-fluoro-4-hydroxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5649320.png)
![5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5649327.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-4-(4-fluorophenyl)butanamide](/img/structure/B5649335.png)

![3-{2-[8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5649356.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5649358.png)

![4-[5-(4-nitrophenyl)-2-pyrimidinyl]morpholine](/img/structure/B5649367.png)
![4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}propanamide](/img/structure/B5649383.png)
![N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)

![1-[2-(diethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5649429.png)
![3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5649433.png)